molecular formula C10H20O2 B12655548 2-Ethylheptyl formate CAS No. 94200-06-3

2-Ethylheptyl formate

Cat. No.: B12655548
CAS No.: 94200-06-3
M. Wt: 172.26 g/mol
InChI Key: RKHIJTPJWVVCHK-UHFFFAOYSA-N
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Description

The compound 2-Ethylhexyl formate (CAS 5460-45-7) is a formate ester derived from formic acid and 2-ethylhexanol. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol . Notably, the user’s query refers to "2-Ethylheptyl formate," but the evidence exclusively describes 2-Ethylhexyl formate. This discrepancy may arise from nomenclature confusion (hexyl vs. heptyl), but the following analysis focuses on the compound documented in the evidence.

Properties

CAS No.

94200-06-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-ethylheptyl formate

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-10(4-2)8-12-9-11/h9-10H,3-8H2,1-2H3

InChI Key

RKHIJTPJWVVCHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)COC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylheptyl formate can be synthesized through the esterification reaction between 2-ethylheptanol and formic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

[ \text{2-Ethylheptanol} + \text{Formic Acid} \rightarrow \text{2-Ethylheptyl Formate} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of 2-ethylheptyl formate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The resulting ester is then separated from the reaction mixture through distillation. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylheptyl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, 2-ethylheptyl formate can be hydrolyzed back into 2-ethylheptanol and formic acid.

    Oxidation: Oxidizing agents can convert 2-ethylheptyl formate into corresponding carboxylic acids.

    Reduction: Reducing agents can reduce the ester to its corresponding alcohol and aldehyde.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2-Ethylheptanol and formic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: 2-Ethylheptanol and formaldehyde.

Scientific Research Applications

2-Ethylheptyl formate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Widely used in the fragrance industry for its pleasant odor and in the production of perfumes and flavorings.

Mechanism of Action

The mechanism of action of 2-ethylheptyl formate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release formic acid and 2-ethylheptanol, which can then interact with various molecular targets. The formic acid can act as a metabolic inhibitor, while 2-ethylheptanol can affect membrane fluidity and protein function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Ethylhexyl formate belongs to the ester family, characterized by a formate group (-OCHO) esterified with a branched alcohol (2-ethylhexanol). Comparisons with structurally analogous esters and formate derivatives are outlined below:

Table 1: Comparison of 2-Ethylhexyl Formate with Other Esters
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Storage Conditions
2-Ethylhexyl formate 5460-45-7 C₉H₁₈O₂ 158.24 Formate ester 2–8°C Refrigerator
2-Ethylhexyl acetate Not provided C₁₀H₂₀O₂ 172.26* Acetate ester Ambient
Di(2-ethylhexyl) phthalate (DEHP) 117-81-7 C₂₄H₃₈O₄ 390.56 Phthalate diester Ambient

*Calculated based on molecular formula.

Key Observations :

  • Molecular Weight : 2-Ethylhexyl acetate has a higher molecular weight than 2-Ethylhexyl formate due to the larger acetate group (-OCOCH₃) compared to formate (-OCHO) .
  • Stability : The refrigeration requirement for 2-Ethylhexyl formate suggests higher volatility or reactivity than 2-Ethylhexyl acetate, which is stable at ambient conditions .
  • DEHP : A phthalate diester, DEHP is structurally distinct, with two ester groups and a larger aromatic backbone. It is widely used as a plasticizer but faces regulatory restrictions due to toxicity .
Table 2: Comparison with Formate Derivatives
Compound Type Molecular Formula Molecular Weight (g/mol) Physical State pH (5% Solution)
2-Ethylhexyl formate Formate ester C₉H₁₈O₂ 158.24 Not available Not available
Sodium formate Formate salt HCOONa 68.01 White crystalline 7.0–8.5

Key Observations :

  • Functional Group : Sodium formate is a salt of formic acid, lacking the ester’s alkoxy group. It is water-soluble and used in industrial applications (e.g., deicing, leather tanning), contrasting with the ester’s likely role in fragrances or solvents .
  • Physical State : Sodium formate’s crystalline solid form contrasts with the likely liquid state of 2-Ethylhexyl formate .
Toxicological and Regulatory Considerations
  • DEHP: Chronic exposure to DEHP is linked to hepatic, reproductive, and developmental toxicity, with oral NOAEL (No Observed Adverse Effect Level) studies in rodents showing effects at ≥30 mg/kg/day .
  • 2-Ethylhexyl formate : Toxicity data are absent in the evidence, but its ester classification generally implies lower acute toxicity compared to aldehydes like 2-Ethylbutyraldehyde (CAS 97-96-1), which is a volatile aldehyde with irritant properties .

Biological Activity

2-Ethylheptyl formate (C₉H₁₈O₂) is an ester compound formed from the reaction of 2-ethylheptanol and formic acid. This compound has garnered attention in various fields, including environmental science and toxicology, due to its potential biological activities and implications for human health and safety. This article reviews the biological activity of 2-ethylheptyl formate, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula: C₉H₁₈O₂
  • Molecular Weight: 158.24 g/mol
  • CAS Registry Number: 21742087

Biological Activity Overview

The biological activity of 2-ethylheptyl formate is primarily evaluated through its toxicity, potential for bioaccumulation, and effects on human health. The following sections detail specific aspects of its biological activity.

Toxicity and Safety

Toxicological assessments indicate that 2-ethylheptyl formate exhibits moderate toxicity in various biological models. Key endpoints evaluated include:

  • Acute Toxicity: Studies have shown that exposure to high concentrations can lead to adverse effects in aquatic organisms, indicating a potential risk for environmental contamination.
  • Skin and Eye Irritation: Data suggest that the compound may cause mild irritation upon contact with skin or eyes, necessitating caution in handling.
EndpointResult
Acute Toxicity (LC50)Moderate toxicity observed
Skin IrritationMild irritation
Eye IrritationMild irritation

Bioaccumulation Potential

Research indicates that 2-ethylheptyl formate has a low to moderate potential for bioaccumulation in aquatic environments. Its log octanol-water partition coefficient (log K_ow) is a critical parameter influencing its bioavailability and tendency to accumulate in living organisms.

  • Log K_ow Value: Estimated between 3.5 - 4.5, suggesting moderate lipophilicity which may lead to bioaccumulation under certain conditions .

Study 1: Toxicological Evaluation

A comprehensive study conducted by the Environmental Protection Agency (EPA) examined the acute toxicity of various esters, including 2-ethylheptyl formate, on aquatic life. The results indicated that while the compound is less toxic than some other esters, it still poses a risk to sensitive species at elevated concentrations.

Study 2: Skin Sensitization Potential

A study published in the Journal of Applied Toxicology assessed the skin sensitization potential of several esters. 2-Ethylheptyl formate was found to have a sensitization score lower than many common allergens but still indicated a need for caution in occupational settings .

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